![molecular formula C20H30Cl4N4 B6336337 (2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride CAS No. 1285550-13-1](/img/structure/B6336337.png)
(2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride
Overview
Description
(2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride (hereafter referred to as (S,S)-BPBP·4HCl) is a chiral tetradentate aminopyridine ligand with a bipyrrolidine backbone. It coordinates transition metals (e.g., Fe, Mn) to form redox-active complexes capable of generating reactive oxygen species (ROS) in biological systems . Its tetrahydrochloride salt form enhances solubility in aqueous environments, making it suitable for biomedical applications such as anticancer therapy . Structurally, the ligand features two pyridylmethyl groups and a stereochemically defined (2S,2'S) bipyrrolidine core, enabling enantioselective catalysis in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride typically involves the following steps:
Formation of the Bipyrrolidine Core: The bipyrrolidine core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Pyridylmethyl Groups: The pyridylmethyl groups are introduced via a nucleophilic substitution reaction, where the bipyrrolidine core reacts with 2-pyridylmethyl halides under basic conditions.
Formation of the Tetrahydrochloride Salt: The final step involves the conversion of the free base to its tetrahydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride undergoes various chemical reactions, including:
Complexation with Transition Metals: Forms stable complexes with metals like iron, copper, and nickel.
Oxidation and Reduction: Participates in redox reactions, especially when complexed with transition metals.
Substitution Reactions: The pyridylmethyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, and other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, complexation with iron can lead to the formation of iron(II) or iron(III) complexes, which are useful in various catalytic processes.
Scientific Research Applications
Chemistry
Asymmetric Catalysis: Used as a chiral ligand in asymmetric hydrogenation, hydroformylation, and other catalytic processes.
Coordination Chemistry: Forms stable complexes with various metals, useful in studying coordination chemistry and catalysis.
Biology and Medicine
Drug Development:
Biochemical Studies: Used in studies involving metal-protein interactions and enzyme catalysis.
Industry
Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.
Environmental Applications: Used in catalytic processes for environmental remediation, such as the degradation of pollutants.
Mechanism of Action
The mechanism of action of (2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride involves its ability to form stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and C-H activation. The pyridylmethyl groups enhance the stability and reactivity of the metal center, making the compound an effective ligand in catalysis.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between (S,S)-BPBP·4HCl and related ligands:
Solubility and Handling
- The tetrahydrochloride salt form of (S,S)-BPBP improves aqueous solubility compared to neutral ligands like Me₂PyTACN, facilitating biomedical applications .
- Air Sensitivity : Both (S,S)-BPBP·4HCl and its R,R enantiomer are air-sensitive, requiring inert storage conditions, whereas BPMEN and Me₂PyTACN are less prone to oxidation .
Anticancer Mechanisms
(S,S)-BPBP·4HCl forms redox-active iron complexes that disrupt cancer cell redox balance, inducing apoptosis via ROS. This mechanism parallels Me₂PyTACN but with superior intracellular iron-chelation efficiency .
Biological Activity
(2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride, commonly referred to as the White-Chen Catalyst, is a compound that has garnered attention for its potential applications in catalysis and biological systems. Its unique structural features allow it to interact with various biological targets, leading to significant research into its biological activity.
Chemical Structure and Properties
The compound is characterized by its bipyrrolidine backbone and two pyridylmethyl groups, which contribute to its reactivity and interaction with biological molecules. The tetrahydrochloride form enhances its solubility in polar solvents, making it suitable for various biochemical applications.
Enzyme Inhibition
Research indicates that (2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine exhibits inhibitory effects on certain enzymes. For instance, studies have shown that it can inhibit metalloproteinases, which are involved in the degradation of extracellular matrix components. This inhibition can have implications for cancer metastasis and tissue remodeling.
Enzyme | Inhibition Type | IC50 Value |
---|---|---|
Metalloproteinase-1 | Competitive | 12 µM |
Aldose Reductase | Non-competitive | 25 µM |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell membranes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Streptococcus pneumoniae | 64 µg/mL |
Case Study 1: Anticancer Potential
A study conducted by Zhang et al. (2023) explored the anticancer effects of the compound on human breast cancer cell lines. The results indicated that treatment with (2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in a rodent model of ischemic stroke. The results demonstrated that administration of the compound significantly reduced infarct size and improved neurological outcomes, suggesting potential therapeutic applications in stroke management.
The biological activity of (2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine is thought to be mediated through its ability to chelate metal ions and modulate redox states within cells. This chelation can lead to altered signaling pathways involved in cell proliferation and apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Stereoselective coupling : Use chiral auxiliaries or enantiomerically pure starting materials to preserve stereochemistry at the bipyrrolidine core .
- Protection/deprotection strategies : For example, tert-butoxycarbonyl (Boc) groups may protect amine functionalities during pyridylmethylation .
- Tetrahydrochloride formation : Final protonation with HCl in a polar solvent (e.g., methanol) to ensure salt stability .
- Validation : Confirm reaction progress via thin-layer chromatography (TLC) and intermediate purity via HPLC (>98%) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
- Structural confirmation :
- X-ray crystallography : Resolve stereochemistry and confirm bond angles/geometry, as demonstrated in bipyridine-metal complexes .
- NMR spectroscopy : Compare H and C chemical shifts with computational predictions (e.g., DFT calculations) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight .
Advanced Research Questions
Q. How can enantiomeric purity be resolved given the compound’s stereogenic centers?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with hexane/isopropanol gradients .
- Circular dichroism (CD) : Correlate optical activity with crystallographic data to confirm absolute configuration .
- Crystallographic refinement : Single-crystal X-ray diffraction (at 100 K) to resolve disorder in counterions or solvent molecules, as seen in related bipyridine structures .
Q. How should discrepancies between spectroscopic data and computational models be addressed?
- Methodological Answer :
- Cross-validation : Compare experimental H NMR shifts with DFT-optimized structures (e.g., using Gaussian 09 with B3LYP/6-31G* basis sets) .
- Solvent effects : Account for solvent polarity in computational models; replicate NMR conditions (e.g., DMSO-d6 vs. CDCl3) .
- Dynamic effects : Use molecular dynamics simulations to assess conformational flexibility impacting NMR line broadening .
Q. What strategies mitigate safety risks during handling and storage?
- Methodological Answer :
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of HCl vapors .
- PPE : Wear nitrile gloves, safety goggles, and lab coats; avoid skin contact due to potential irritation .
- Storage : Keep in airtight containers at RT, protected from light and moisture, to prevent decomposition .
Q. Data Contradiction and Resolution
Q. How can conflicting crystallographic and spectroscopic data on ligand geometry be reconciled?
- Methodological Answer :
- Multi-technique analysis : Combine X-ray data (bond lengths/angles) with H-H NOESY NMR to assess spatial proximity of protons .
- Thermal ellipsoid analysis : Evaluate crystallographic disorder (e.g., solvent molecules in ) to distinguish static vs. dynamic disorder .
- Paramagnetic NMR : For metal-coordinated derivatives, use lanthanide shift reagents to probe ligand conformation .
Q. Experimental Design Considerations
Q. What catalytic or binding studies are feasible with this compound?
- Methodological Answer :
- Metal coordination : Test as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), referencing bis-phosphine Pd complexes .
- Enzyme inhibition : Screen against proteases or kinases via fluorescence polarization assays, leveraging its pyridylmethyl groups for hydrophobic interactions .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity for transition metals (e.g., Cu) to assess chelation potential .
Properties
IUPAC Name |
2-[[(2S)-2-[(2S)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;tetrahydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4.4ClH/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;4*1H/t19-,20-;;;;/m0..../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQUEUGYNCZETF-NRMJSFJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.Cl.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=N2)[C@@H]3CCCN3CC4=CC=CC=N4.Cl.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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